3-fluorooctane-1,8-diamine dihydrochloride
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Overview
Description
Diamine compounds are organic compounds with two amino groups. Diamines are used as monomers to prepare polyamides, polyimides, and polyureas. The term diamine refers to both primary diamines, with two amino groups, and secondary diamines, with two primary amino groups .
Synthesis Analysis
The synthesis of diamine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a diamine compound would generally consist of a carbon chain (in this case, an octane or 8-carbon chain) with an amino group (NH2) attached at either end. The ‘3-fluoro’ indicates that a fluorine atom is attached at the third carbon in the chain .Chemical Reactions Analysis
Diamine compounds can participate in a variety of chemical reactions, particularly those involving the amino groups. These can include reactions with carboxylic acids to form amides, reactions with aldehydes and ketones to form imines, and reactions with halogenoalkanes to form longer chains .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . The exact properties would depend on the specific compound.Mechanism of Action
Safety and Hazards
The safety and hazards associated with a diamine compound would depend on its specific structure. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and chemical hazards, health hazards, precautions for safe handling and use, and control measures .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluorooctane-1,8-diamine dihydrochloride involves the reaction of 3-fluorooctanenitrile with ethylenediamine followed by the reduction of the resulting imine with sodium borohydride. The resulting diamine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-fluorooctanenitrile", "ethylenediamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-fluorooctanenitrile with ethylenediamine in ethanol at reflux temperature to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol at room temperature to form the diamine.", "Step 3: Reaction of the diamine with hydrochloric acid in water at room temperature to form the dihydrochloride salt of 3-fluorooctane-1,8-diamine." ] } | |
CAS RN |
2172588-70-2 |
Product Name |
3-fluorooctane-1,8-diamine dihydrochloride |
Molecular Formula |
C8H21Cl2FN2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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